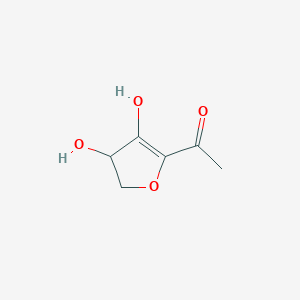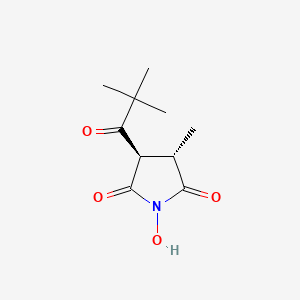
(3S,4R)-1-Hydroxy-3-methyl-4-pivaloylpyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R)-1-Hydroxy-3-methyl-4-pivaloylpyrrolidine-2,5-dione is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-1-Hydroxy-3-methyl-4-pivaloylpyrrolidine-2,5-dione can be achieved through several methods. One common approach involves the use of chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high enantioselectivity. For instance, a lipase-mediated resolution protocol can be employed to obtain the desired enantiomer with high purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity.
化学反应分析
Types of Reactions: (3S,4R)-1-Hydroxy-3-methyl-4-pivaloylpyrrolidine-2,5-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s stereochemistry and functional groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
科学研究应用
(3S,4R)-1-Hydroxy-3-methyl-4-pivaloylpyrrolidine-2,5-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a chiral ligand in enzyme-catalyzed reactions, aiding in the study of enzyme mechanisms and stereoselectivity .
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in the development of new drugs targeting specific enzymes and receptors. Additionally, it is used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).
作用机制
The mechanism of action of (3S,4R)-1-Hydroxy-3-methyl-4-pivaloylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This selective binding is crucial for its biological effects and therapeutic potential .
相似化合物的比较
Similar Compounds: Similar compounds to (3S,4R)-1-Hydroxy-3-methyl-4-pivaloylpyrrolidine-2,5-dione include other chiral pyrrolidines and pivaloyl derivatives. Examples include (3R,4S)-3-methoxy-4-methylaminopyrrolidine and (3S,4R)-3-methoxy-4-methylaminopyrrolidine .
Uniqueness: What sets this compound apart from similar compounds is its specific stereochemistry and functional groups. These features confer unique reactivity and binding properties, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C10H15NO4 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC 名称 |
(3R,4S)-3-(2,2-dimethylpropanoyl)-1-hydroxy-4-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H15NO4/c1-5-6(7(12)10(2,3)4)9(14)11(15)8(5)13/h5-6,15H,1-4H3/t5-,6+/m0/s1 |
InChI 键 |
ILLLRTMSIPOCQS-NTSWFWBYSA-N |
手性 SMILES |
C[C@H]1[C@@H](C(=O)N(C1=O)O)C(=O)C(C)(C)C |
规范 SMILES |
CC1C(C(=O)N(C1=O)O)C(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




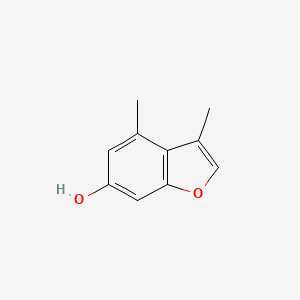
![N-[2-(1-benzofuran-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12883198.png)
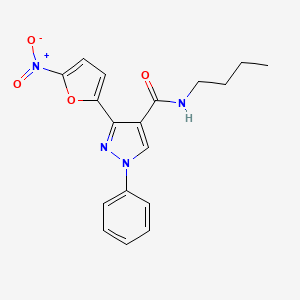
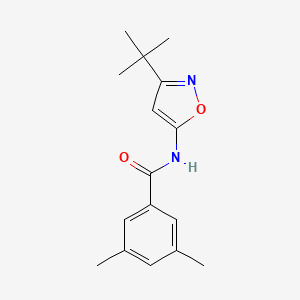
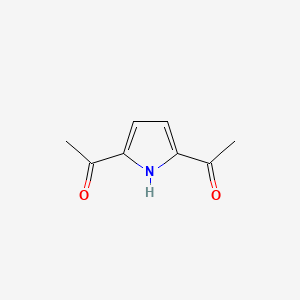
![2-{5-Chloro-8-[(propan-2-yl)oxy]quinolin-7-yl}benzaldehyde](/img/structure/B12883229.png)
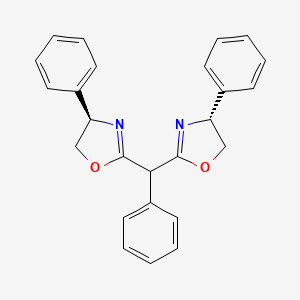
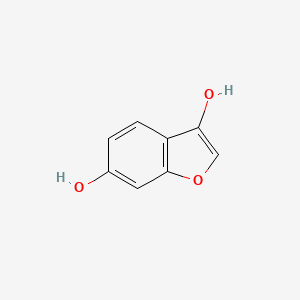
![5-[1-(4-Chlorophenyl)cyclobutyl]-1H-pyrazol-3-amine](/img/structure/B12883244.png)
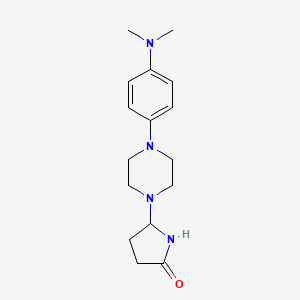
![4-Bromo-2-ethoxybenzo[d]oxazole](/img/structure/B12883251.png)
